Iron chloride sulphate
Description
Contextualizing Iron(III) Chloride Sulfate (B86663) within Inorganic Chemistry and Environmental Science
From the perspective of inorganic chemistry, iron(III) chloride sulfate, with the chemical formula ClFeO₄S, is an intriguing compound featuring iron in its +3 oxidation state. chembk.comnih.gov The presence of both chloride (Cl⁻) and sulfate (SO₄²⁻) anions in association with the ferric cation (Fe³⁺) gives it unique properties that are a composite of its constituent salts, iron(III) chloride and iron(III) sulfate. In aqueous solutions, it contributes to a complex equilibrium of aquo-hydroxo complexes, such as [Fe(H₂O)₆]³⁺ and [Fe(H₂O)₅(OH)]²⁺. wikipedia.org The high positive charge of the Fe³⁺ ion makes it a strong Lewis acid, a characteristic that underpins many of its applications.
In the realm of environmental science, iron(III) chloride sulfate is primarily recognized for its role as a coagulant and precipitating agent in water and wastewater treatment. nih.govresearchgate.net Its efficacy stems from the ability of the highly charged Fe³⁺ cation to neutralize the negative surface charges of colloidal particles, leading to their aggregation and subsequent removal through sedimentation and filtration. researchgate.netrsc.org This process is crucial for the elimination of turbidity, organic matter, and various pollutants from water sources. nih.govresearchgate.net Furthermore, it is employed to precipitate phosphate (B84403) and sulfide (B99878) ions, contributing to the mitigation of eutrophication and odor problems in water bodies.
Historical Trajectories and Milestones in the Development and Application of Iron(III) Chloride Sulfate
The history of iron(III) chloride sulfate is intrinsically linked to the broader history of iron salts, which have been subjects of scientific inquiry since the 18th and 19th centuries. While specific historical milestones for the mixed salt are not extensively documented, the development of its constituent components, ferric chloride and ferric sulfate, provides a clear timeline.
In the 19th century, German chemist Karl Friedrich Mohr made significant contributions to the understanding of iron salts, including the development of Mohr's salt (ammonium ferrous sulfate). testbook.com During this period, the nomenclature for different oxidation states of metals, such as the use of "-ic" for the higher oxidation state (ferric), became more established. mdpi.com The use of iron salts in various applications, from medicine to dyes, grew substantially. nih.govwikipedia.org For instance, ferrous sulfate was a key component in early inks. britannica.com
The large-scale industrial production of iron salts like ferric sulfate became more common in the 20th century, driven by the demand for effective and economical water treatment chemicals. wikipedia.org The recognition of the synergistic effects of having both chloride and sulfate anions for coagulation likely led to the commercial introduction of iron(III) chloride sulfate solutions for this purpose. Standards for its use in treating water intended for human consumption have been established by various international bodies, underscoring its importance in public health engineering. rsc.orgbyu.edu
Scope and Significance of Iron(III) Chloride Sulfate in Contemporary Academic Research
The significance of iron(III) chloride sulfate in modern academic research extends beyond its traditional application in water treatment. Its properties as a Lewis acid catalyst are being explored in organic synthesis. Iron(III) chloride, a related compound, is known to catalyze a variety of organic transformations, including Friedel-Crafts reactions, cyclizations, and polymerizations, due to its ability to accept electron pairs. rsc.orgresearchgate.net Research has shown that iron(III) chloride can be an efficient and environmentally friendly catalyst for polyester (B1180765) synthesis and even for the depolymerization of plastics like PET, contributing to a circular economy. rsc.org
In materials science, iron salts are utilized as precursors for the synthesis of various iron-based nanomaterials. For example, the thermal decomposition of iron carboxylate salts is a method for producing monodisperse iron oxide nanocrystals. rsc.org While specific research on using iron(III) chloride sulfate as a precursor is less common, the principles suggest its potential in creating doped or mixed-anion iron oxide materials with tailored properties.
Furthermore, in the field of environmental chemistry, research continues to investigate the speciation and reactivity of iron complexes in aqueous systems. Studies on the hydrolysis of inorganic iron(III) salts are crucial for understanding their behavior and optimizing their application in environmental remediation. acs.org The photocatalytic properties of iron-chloride complexes in aerosols are also an area of active investigation. copernicus.org
Interdisciplinary Perspectives on Iron(III) Chloride Sulfate Chemistry and Engineering
The study and application of iron(III) chloride sulfate inherently bridge multiple scientific and engineering disciplines.
Chemical Engineering: From a chemical engineering standpoint, the focus is on the production and optimization of iron(III) chloride sulfate as a water treatment chemical. This includes process design for its synthesis, which often involves the oxidation of ferrous sulfate in the presence of a chlorine source. wikipedia.org Additionally, engineers are concerned with its handling, storage, and dosing in water treatment plants to ensure maximum efficiency and cost-effectiveness.
Environmental Engineering: Environmental engineers are primarily interested in its application for water and wastewater purification. Research in this area includes studying its effectiveness in removing emerging contaminants, such as micropollutants and antibiotic-resistant bacteria, from water sources. nih.govresearchgate.net The long-term environmental fate of the resulting iron sludge is also a key consideration.
Geochemistry: In geochemistry, the behavior of iron salts in natural water systems is of great interest. The hydrolysis and precipitation of iron(III) ions play a significant role in the geochemical cycling of iron and other elements. wikipedia.org Understanding these processes is vital for modeling water quality and the transport of contaminants in the environment.
Materials Science and Catalysis: As mentioned, the Lewis acidic nature of iron(III) chloride sulfate makes it a candidate for catalytic applications in green chemistry. rsc.orgresearchgate.net Materials scientists may explore its use in creating novel materials with specific magnetic, electronic, or catalytic properties.
Data Tables
Table 1: Physicochemical Properties of Iron(III) Chloride Sulfate
| Property | Value | Reference |
| Molecular Formula | ClFeO₄S | chembk.comnih.gov |
| Molar Mass | 187.35 g/mol | chembk.com |
| CAS Number | 12410-14-9 | nih.gov |
| Appearance | Varies depending on the specific form | osha.gov |
| IUPAC Name | iron(3+);chloride;sulfate | nih.gov |
Table 2: Research Findings on the Application of Iron(III) Chloride Sulfate and Related Compounds
| Research Area | Finding | Compound(s) Studied | Reference |
| Wastewater Treatment | Effective as a precipitating agent for the removal of micropollutants and bacteria from combined sewer overflow. | Iron(III) chloride sulfate | nih.govresearchgate.net |
| Organic Synthesis | Acts as an efficient and sustainable Lewis acid catalyst for polyester synthesis and depolymerization of PET. | Iron(III) chloride | rsc.org |
| Nanomaterial Synthesis | Pyrolysis of iron carboxylate salts yields monodisperse iron oxide nanocrystals. | Iron carboxylate salts | rsc.org |
| Environmental Chemistry | Iron(III) chlorides are the dominant forms of iron in aqueous solutions at pH < 4. | Iron(III) chloride, Iron(III) sulfate | copernicus.org |
Structure
2D Structure
Properties
IUPAC Name |
iron(3+);chloride;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.Fe.H2O4S/c;;1-5(2,3)4/h1H;;(H2,1,2,3,4)/q;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBTZWUJJBSGPI-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[Cl-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClFeO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924735 | |
| Record name | Iron(3+) chloride sulfate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12410-14-9 | |
| Record name | Iron chloride sulfate (FeCl(SO4)) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12410-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Iron chloride sulphate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012410149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(3+) chloride sulfate (1/1/1) | |
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| Record name | Iron chloride sulphate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis and Preparation Methodologies for Iron Iii Chloride Sulfate
Chemical Pathways and Reaction Mechanisms in Aqueous and Non-Aqueous Systems
The synthesis of iron(III) chloride sulfate (B86663) can be achieved through several chemical routes, primarily involving the oxidation of iron(II) precursors or direct reactions with iron-containing materials. The choice of pathway often depends on the availability of starting materials, desired product purity, and the scale of production.
A common and effective method for preparing iron(III) chloride sulfate involves the oxidation of iron(II) sulfate using a halogenating agent, typically chlorine gas. This process leverages the stable +2 oxidation state of iron in ferrous sulfate and oxidizes it to the +3 state required for the final product. flinnprep.comonlinetuition.com.my
The reaction can be conducted in both aqueous and solid-state systems. In an aqueous process, iron(II) sulfate heptahydrate is dissolved, and chlorine gas is introduced to oxidize the ferrous ions. google.com The heat generated by the exothermic oxidation reaction can be balanced with the endothermic dissolution of the iron(II) sulfate heptahydrate to maintain a controlled temperature, typically between 40 and 70°C. google.com
Alternatively, a non-aqueous method involves treating a finely ground mixture of solid anhydrous or partially hydrated ferrous sulfate with chlorine gas. google.com This direct solid-gas reaction can be performed in a closed system under a slight superatmospheric pressure of chlorine to drive the oxidation to completion, yielding a solid product directly. google.com
| Parameter | Aqueous Phase Synthesis | Solid Phase Synthesis |
|---|---|---|
| Iron(II) Precursor | Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) | Mixture of anhydrous (FeSO₄) and/or monohydrated (FeSO₄·H₂O) and heptahydrated (FeSO₄·7H₂O) ferrous sulfate |
| Halogenating Agent | Chlorine (Cl₂) gas | Chlorine (Cl₂) gas |
| Reaction Medium | Aqueous solution | Solid-gas interface (non-aqueous) |
| Temperature Control | 40-70°C, balancing heat of reaction and heat of solution google.com | Reaction temperature may rise to ~40°C from an initial 20-25°C google.com |
| Pressure | Not specified, likely atmospheric | Slight superatmospheric pressure (1-2 atmospheres) google.com |
| Product Form | Aqueous solution of Iron(III) chloride sulfate | Solid, greenish-yellow mass of Ferric sulphate chloride (FeSO₄Cl·6H₂O) google.com |
| Reference | google.com | google.com |
Another synthetic route involves the reaction of ferrous chloride with sulfuric acid. This method can be part of a multi-step process to generate the desired compound. In one such process, ferrous chloride is first reacted with sulfuric acid in an HCl generator to produce ferrous sulfate and hydrochloric acid. google.com
The balanced molecular equation for this initial step is: FeCl₂ + H₂SO₄ → FeSO₄ + 2HCl google.com
This reaction is typically carried out at temperatures between 120°F and 400°F (approximately 49°C to 204°C), with a preferred temperature around 180°F (82°C). google.com The resulting ferrous sulfate is then separated and can be subsequently oxidized in a second reactor with air and additional sulfuric acid to produce ferric sulfate. google.com While the final product in this specific patented process is ferric sulfate, the initial conversion of ferrous chloride to ferrous sulfate is a key step that can be adapted. To obtain iron(III) chloride sulfate, the oxidation step would need to be performed in the presence of a chloride source or by using a chlorinating agent.
Direct synthesis methods utilize elemental iron or iron-rich industrial byproducts as the starting material. A common laboratory and industrial approach involves dissolving iron metal, such as steel wool or scrap iron, in hydrochloric acid. youtube.comsciencemadness.org This reaction produces an aqueous solution of iron(II) chloride and hydrogen gas. youtube.com
The reaction is as follows: Fe(s) + 2HCl(aq) → FeCl₂(aq) + H₂(g) youtube.com
The resulting iron(II) chloride solution serves as a precursor. It can then be oxidized to iron(III). This oxidation can be achieved by bubbling air or oxygen through the solution, though this process can be slow. sciencemadness.org A more rapid oxidation is achieved by adding an oxidizing agent like hydrogen peroxide. youtube.comsciencemadness.org To arrive at iron(III) chloride sulfate, a stoichiometric amount of sulfuric acid would be incorporated into the process, typically after the initial dissolution of iron.
Industrial wastes like mill scale, an iron oxide byproduct from the iron and steel industry, can also be used. nih.gov Mill scale can be dissolved in hydrochloric acid in a thermoreactor to produce an iron chloride solution, which can then be further processed to create iron(III) chloride sulfate. nih.gov
Industrial-Scale Production Techniques and Considerations
On an industrial scale, the synthesis of iron(III) chloride sulfate is designed for efficiency, cost-effectiveness, and control over the final product's specifications. The oxidation of iron(II) sulfate with chlorine is a well-established industrial method. google.com
Key considerations for industrial production include:
Process Type : The process can be run continuously or discontinuously (batch process) depending on production demands. google.com
Concentration Control : Maintaining the correct concentration of the final product is crucial. For aqueous solutions, an iron concentration of 10 to 13 percent by weight is often targeted. Lower concentrations are economically unfavorable due to large liquid volumes, while higher concentrations can lead to the unwanted crystallization and precipitation of the salt. google.com
Temperature Management : The oxidation of iron(II) is an exothermic reaction. Industrial reactors must have systems to manage this heat to maintain the optimal temperature range (e.g., 40-70°C), ensuring reaction efficiency and safety. google.com
Reaction Environment : When using gaseous reactants like chlorine, the process is often carried out in a closed system to ensure efficient use of the gas and to prevent its release. Operating under a slight superatmospheric pressure can enhance the reaction rate. google.com
Material Handling : The starting materials, such as solid ferrous sulfate, may require grinding to a fine powder to increase the reaction surface area, especially in solid-gas reactions. google.com
Purification and Derivatization Strategies for Enhanced Reactivity and Selectivity
The purity of the final iron(III) chloride sulfate product is critical for its application, especially in water treatment. Raw synthesis products may contain unreacted precursors, byproducts, or insoluble residues from the starting materials.
Simple purification methods include settling and filtration to remove coarse, insoluble residues. google.com For higher purity, more advanced chemical separation techniques can be employed. Solvent extraction is a viable method for purifying iron(III) from aqueous chloride solutions. journalssystem.comresearchgate.net In this process, an organic extractant, such as Tri-n-butyl phosphate (B84403) (TBP), dissolved in an immiscible organic solvent like kerosene, is used to selectively extract the iron species from the aqueous phase, leaving impurities behind. researchgate.net The iron can then be stripped from the organic phase to yield a purified solution.
Information regarding specific derivatization strategies to enhance the reactivity and selectivity of monomeric iron(III) chloride sulfate is limited in the reviewed literature. However, the performance of iron-based coagulants is often enhanced through controlled polymerization, as discussed in the following section.
Controlled Synthesis of Polymeric Iron(III) Chloride Sulfate Forms
For applications like water and wastewater treatment, polymeric forms of iron coagulants, such as polyferric chloride (PFC) or polyferric sulfate, are often more effective than their monomeric salt counterparts. These polymeric forms are synthesized through the controlled hydrolysis and polymerization of iron(III) ions in solution.
The synthesis of polymeric iron coagulants involves the careful addition of a base (e.g., sodium hydroxide (B78521), sodium carbonate) to an acidic solution of iron(III) chloride or sulfate. google.commdpi.com This process raises the pH and induces the formation of various hydrolyzed iron species (e.g., [Fe(OH)]²⁺, [Fe₂(OH)₂]⁴⁺, [Fe₃(OH)₄]⁵⁺), which then polymerize into larger, polynuclear complexes. mdpi.com
Key factors in controlling the synthesis of these polymeric forms include:
Basicity (OH/Fe molar ratio) : The ratio of hydroxide added to the iron concentration is a critical parameter that determines the degree of polymerization and the characteristics of the final product. researchgate.net
Temperature : The polymerization reaction is typically carried out at elevated temperatures, for example, 80°C. google.com
Aging : Allowing the solution to age under specific conditions can influence the formation and stability of the polymeric species.
By combining chloride and sulfate sources during the synthesis, it is possible to produce mixed polymeric iron chloride sulfate. For instance, polymeric ferric silicate sulfate has been prepared by mixing a ferric sulfate solution with polysilicic acid, followed by a curing period. researchgate.net This approach allows for the creation of complex coagulants with tailored properties for specific water treatment challenges.
Fundamental Coordination Chemistry and Speciation of Iron Iii Chloride Sulfate
Hydrolysis Behavior and Aqueous Solution Chemistry of Iron(III) Chloride Sulfate (B86663)
When iron(III) chloride sulfate is dissolved in water, the iron(III) ion (Fe³⁺) is hydrated to form the hexaaquairon(III) complex, [Fe(H₂O)₆]³⁺. This complex is a weak acid and undergoes hydrolysis, a reaction with water where a proton (H⁺) is transferred from a coordinated water molecule to a solvent water molecule. This process results in the formation of various hydroxylated species and makes the solution acidic. melscience.comquora.com The hydrolysis is a stepwise process, with each step involving the deprotonation of a coordinated water molecule. quora.com
The hydrolysis of the [Fe(H₂O)₆]³⁺ ion proceeds through several equilibrium reactions, leading to the formation of a series of mononuclear and polynuclear hydroxylated species. The initial steps involve the formation of simple hydroxylated complexes. quora.com As the concentration of iron or the pH increases, these mononuclear species can polymerize through olation (formation of OH bridges) and oxolation (formation of O bridges) to form larger polynuclear complexes. wikipedia.org
The primary mononuclear hydrolysis products are:
[Fe(H₂O)₅(OH)]²⁺
[Fe(H₂O)₄(OH)₂]⁺
[Fe(H₂O)₃(OH)₃] (neutral complex, also represented as Fe(OH)₃(aq))
[Fe(OH)₄]⁻ (predominant at high pH) nih.gov
A key dimeric species formed is [Fe₂(H₂O)₈(OH)₂]⁴⁺. These soluble polymeric species are precursors to the precipitation of solid iron(III) oxyhydroxide phases. wikipedia.org
The general sequence of hydrolysis can be represented as follows: [Fe(H₂O)₆]³⁺ ⇌ [Fe(H₂O)₅(OH)]²⁺ + H⁺ ⇌ [Fe(H₂O)₄(OH)₂]⁺ + 2H⁺ ⇌ Fe(OH)₃(s) + 3H⁺ + 3H₂O
The speciation of iron(III) in a mixed chloride-sulfate solution is highly dependent on the pH. The pH dictates which hydroxylated species is dominant and controls the solubility and precipitation of iron phases. nih.govacs.org
At very low pH (typically below 2), the unhydrolyzed hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, and simple chloro and sulfato complexes are the predominant species. princeton.edumdpi.com As the pH increases into the mildly acidic range (pH 2-4), the concentration of the first hydrolysis product, [Fe(OH)]²⁺, and its dimeric forms increases significantly. mdpi.com Further increases in pH lead to the formation of higher-order hydroxylated complexes and polynuclear species. wikipedia.org This process eventually leads to the precipitation of solid phases like jarosite at low pH or ferrihydrite and goethite at near-neutral pH. princeton.eduresearchgate.net In highly alkaline environments (pH > 9), the soluble tetrahydroxoferrate(III) anion, [Fe(OH)₄]⁻, becomes the dominant species, leading to an increase in iron's total solubility. nih.govnih.gov
| pH Range | Dominant Iron(III) Species |
|---|---|
| < 2.0 | [Fe(H₂O)₆]³⁺, [FeCl(H₂O)₅]²⁺, [Fe(SO₄)]⁺ |
| 2.0 - 3.5 | [Fe(OH)(H₂O)₅]²⁺, [Fe₂(OH)₂(H₂O)₈]⁴⁺ |
| 3.5 - 7.0 | Polynuclear species, Colloidal Fe(OH)₃ |
| 7.0 - 12.0 | Precipitated phases (e.g., Ferrihydrite, Goethite) |
| > 12.0 | [Fe(OH)₄]⁻ |
Complexation Reactions with Inorganic Ligands in Solution
In an aqueous iron(III) chloride sulfate system, the Fe³⁺ ion not only hydrolyzes but also forms complexes with chloride (Cl⁻) and sulfate (SO₄²⁻) ions. These ligands compete with water and hydroxide (B78521) ions for coordination sites on the iron center. The extent of complexation depends on the relative concentrations of the ligands and the pH of the solution.
Chloride ions can replace water molecules in the hydration shell to form a series of chloro-aqua complexes, such as [FeCl(H₂O)₅]²⁺ and [FeCl₂(H₂O)₄]⁺. nih.gov In solutions with high chloride concentrations, the trans-[FeCl₂(H₂O)₄]⁺ complex is often the dominant species. nih.gov The formation of higher chloro complexes like tetrahedral [FeCl₄]⁻ is less common in typical aqueous solutions but can occur under specific conditions of very high chloride concentration. nih.gov
| Equilibrium Reaction | Complex Species |
|---|---|
| Fe³⁺ + Cl⁻ ⇌ [FeCl]²⁺ | Monochloroiron(III) |
| Fe³⁺ + 2Cl⁻ ⇌ [FeCl₂]⁺ | Dichloroiron(III) |
| Fe³⁺ + SO₄²⁻ ⇌ [Fe(SO₄)]⁺ | Monosulfatoiron(III) |
| Fe³⁺ + 2SO₄²⁻ ⇌ [Fe(SO₄)₂]⁻ | Bisulfatoiron(III) |
| Fe³⁺ + H₂O + SO₄²⁻ ⇌ [Fe(OH)(SO₄)] + H⁺ | Hydroxysulfatoiron(III) |
Structural Characterization of Precipitated Iron(III) Phases from Iron(III) Chloride Sulfate Systems
The hydrolysis and polymerization of iron(III) complexes in chloride-sulfate solutions ultimately lead to the formation of solid precipitates, particularly as pH increases or upon aging at elevated temperatures. core.ac.uk The specific mineral phase that forms is highly dependent on conditions such as pH, temperature, and the concentrations of sulfate and other ions.
Commonly identified precipitates include:
Goethite (α-FeOOH): A stable iron oxyhydroxide that often forms at mildly acidic to circumneutral pH. princeton.educore.ac.uk
Hematite (α-Fe₂O₃): An iron oxide that can form from the transformation of other phases, particularly at elevated temperatures. researchgate.netcore.ac.uk
Schwertmannite (Fe₈O₈(OH)₆(SO₄) · nH₂O): A poorly crystalline iron oxyhydroxysulfate that is a common precipitate in acidic, sulfate-rich waters (pH 2.5-4.5). Its structure incorporates sulfate ions. researchgate.net
Jarosite (KFe₃(SO₄)₂(OH)₆): A crystalline basic iron sulfate that precipitates under highly acidic conditions (typically pH < 2.5) and requires the presence of a cation like potassium (K⁺), sodium (Na⁺), or ammonium (B1175870) (NH₄⁺). princeton.eduresearchgate.net
Akaganeite (β-FeOOH): An iron oxyhydroxide with a tunnel structure that is specifically stabilized by the inclusion of chloride ions. Its formation is favored in chloride-rich environments. mdpi.comresearchgate.net
The presence of both chloride and sulfate can lead to the formation of mixtures of these phases or influence their crystallinity and morphology. researchgate.net For instance, sulfate inclusion is a key feature of precipitates formed from ferric solutions, with compositions often resembling ferrihydrite and schwertmannite. researchgate.net
| Mineral Name | Ideal Chemical Formula | Typical Formation pH | Key Structural Anion(s) |
|---|---|---|---|
| Jarosite | KFe₃(SO₄)₂(OH)₆ | < 2.5 | SO₄²⁻, OH⁻ |
| Schwertmannite | Fe₈O₈(OH)₆(SO₄) | 2.5 - 4.5 | SO₄²⁻, OH⁻, O²⁻ |
| Goethite | α-FeOOH | ~3 - 8 | OH⁻, O²⁻ |
| Akaganeite | β-FeOOH (stabilized by Cl⁻) | 2 - 5 | OH⁻, O²⁻, Cl⁻ |
| Hematite | α-Fe₂O₃ | Forms at higher temps | O²⁻ |
Redox Chemistry of Iron(III) in Mixed Chloride-Sulfate Environments
The iron(III) ion in a chloride-sulfate medium is a moderate oxidizing agent, capable of being reduced to the iron(II) ion (Fe²⁺). The standard electrode potential (E⁰) for the Fe³⁺/Fe²⁺ redox couple is +0.77 V. However, this potential is significantly affected by the complexation of both Fe³⁺ and Fe²⁺ ions with chloride and sulfate. docbrown.info
The formation of stable Fe(III) complexes with chloride and sulfate shifts the equilibrium of the redox reaction. By stabilizing the Fe(III) state more than the Fe(II) state, complexation can make the reduction of iron(III) more difficult (i.e., lower the effective redox potential). Conversely, if Fe(II) is more strongly complexed, the potential would increase. In acidic chloride-sulfate solutions, Fe(III) is generally more strongly complexed than Fe(II), which influences its oxidizing power. nih.govacs.org
The redox chemistry is critical in various contexts, such as the oxidative leaching of minerals in hydrometallurgy, where iron(III) chloride sulfate solutions act as the primary oxidant. The Fe³⁺ ion accepts an electron from a reducing substance (e.g., a sulfide (B99878) mineral or a metal) to become Fe²⁺. docbrown.infoyoutube.com
The presence of different ligands affects the speciation and therefore the reactivity and kinetics of these redox processes. acs.org For example, the reduction of Fe³⁺ by hydrogen sulfide (H₂S) proceeds readily in such media, producing elemental sulfur. youtube.com
Mechanistic Insights into Iron Iii Chloride Sulfate Interactions with Environmental Contaminants
Coagulation and Flocculation Mechanisms in Aqueous Matrices
When iron(III) chloride sulfate (B86663) is introduced into an aqueous environment, the ferric iron (Fe³⁺) ion undergoes a series of rapid hydrolysis reactions. melscience.com This process leads to the formation of various soluble, positively charged aquo-metallic complexes, including mononuclear species like [Fe(OH)]²⁺ and [Fe(OH)₂]⁺, and polynuclear species such as [Fe₂(OH)₂]⁴⁺. tudelft.nlnih.govusgs.gov Ultimately, these reactions can result in the formation of amorphous, gelatinous precipitates of ferric hydroxide (B78521), Fe(OH)₃. tudelft.nl The specific iron species that predominate are highly dependent on factors such as the pH and temperature of the water. tudelft.nlusgs.gov These hydrolyzed iron species are the primary agents responsible for the removal of environmental contaminants through the processes of coagulation and flocculation. eeer.orgwikipedia.org
Table 1: Predominant Hydrolyzed Iron(III) Species at Varying pH Levels
| pH Range | Dominant Hydrolyzed Iron(III) Species | Charge | Primary Coagulation Mechanism |
|---|---|---|---|
| < 3 | Fe³⁺ (free hydrated ion) | +3 | Minimal coagulation |
| 3 - 5 | Mononuclear and Dinuclear complexes ([Fe(OH)]²⁺, [Fe₂(OH)₂]⁴⁺) | Positive | Charge Neutralization, Adsorption |
| 5 - 8 | Polynuclear complexes and amorphous Fe(OH)₃(s) | Positive/Neutral | Adsorption & Bridging, Sweep Flocculation |
A significant portion of environmental contaminants, including clay minerals, bacteria, and natural organic matter, exist as stable colloidal suspensions due to negative surface charges that cause mutual repulsion. arc-csg.cymruresearchgate.netmrwa.com Upon the addition of iron(III) chloride sulfate, the resulting positively charged mononuclear and polynuclear iron hydrolysis products are attracted to these negatively charged particles. tudelft.nlresearchgate.net This interaction leads to the adsorption of the cationic iron species onto the particle surfaces, effectively neutralizing the negative charge. arc-csg.cymrumrwa.com This charge neutralization destabilizes the colloidal system by eliminating the electrostatic repulsive forces, allowing the particles to aggregate into larger microflocs upon collision. eeer.orgmrwa.com The efficiency of this mechanism is critically dependent on achieving the optimal coagulant dosage and pH to completely neutralize the particle charges. researchgate.netmdpi.com
In addition to charge neutralization, the larger, polymeric hydroxo-metal complexes formed during the hydrolysis of iron(III) play a crucial role in particle aggregation through adsorption and the formation of interparticle bridges. researchgate.net These high-molecular-weight polymers can adsorb onto the surfaces of multiple colloidal particles simultaneously. eeer.org By doing so, they create a physical bridge that links the individual particles, fostering the development of larger, more robust flocs. researchgate.net This mechanism is particularly effective for aggregating particles and can occur even when complete charge neutralization has not been achieved. The process often involves a ligand exchange between functional groups on the contaminant surface and the hydroxyl groups of the iron complexes. epa.gov
When iron(III) chloride sulfate is applied at higher concentrations, particularly in the neutral pH range, it leads to the rapid formation and precipitation of large, amorphous aggregates of ferric hydroxide (Fe(OH)₃). eeer.orgarc-csg.cymruresearchgate.net These voluminous, gelatinous precipitates are known as sweep flocs. arc-csg.cymrugetchemready.com As these flocs form and settle through the water column, they act like a net, physically enmeshing and entrapping colloidal particles, microorganisms, and other suspended impurities. eeer.orgarc-csg.cymrugetchemready.com This "sweep-floc" mechanism is non-selective and highly efficient for clarifying water, especially in systems with low initial turbidity where the probability of particle collision is naturally low. eeer.orgresearchgate.net The large volume of precipitate generated significantly increases the chances of contact and removal of contaminants. eeer.org
Precipitation Reactions for Pollutant Removal
Iron(III) chloride sulfate effectively removes dissolved pollutants from aqueous solutions by transforming them into insoluble solid phases through chemical precipitation. This allows for their subsequent removal via physical processes like sedimentation and filtration.
The removal of phosphorus from wastewater is a critical step in preventing the eutrophication of receiving water bodies. kronosecochem.com Iron(III) salts are highly effective for this purpose. The primary mechanism for phosphate (B84403) removal is direct precipitation, where the ferric iron (Fe³⁺) reacts with orthophosphate ions (PO₄³⁻) to form ferric phosphate (FePO₄), a solid with very low solubility. researchgate.netepa.gov
The governing chemical reaction is: Fe³⁺ + PO₄³⁻ → FePO₄(s)
The removal of dissolved heavy metals is a common application for iron-based coagulants, proceeding through several key mechanisms, including co-precipitation and adsorption. imwa.inforesearchgate.netgtk.fi
Co-precipitation and Complexation: During the formation of ferric hydroxide precipitates, dissolved heavy metal ions can be integrated directly into the amorphous solid structure. imwa.info This process, known as co-precipitation, occurs when metal ions are substituted into the crystal lattice of the forming iron hydroxide or become occluded within the growing precipitate. imwa.info This effectively immobilizes the metals, removing them from the soluble phase.
Adsorption: The surfaces of iron (oxy)hydroxide precipitates, such as ferrihydrite and goethite, possess a high affinity for adsorbing a wide range of heavy metal species, including both cations (e.g., Cd²⁺, Zn²⁺, Pb²⁺) and oxyanions (e.g., arsenate). researchgate.netampp.org The surface of the iron hydroxide acts as a vast site for the complexation of these metals. The effectiveness of adsorption is highly influenced by pH, which dictates the surface charge of the iron precipitates and the chemical speciation of the dissolved metals. imwa.infoampp.org Research has demonstrated that at a pH of 10.3, the removal efficiency for cadmium and zinc via precipitation with iron hydroxides can exceed 99%. mdpi.com
Table 2: Research Findings on Contaminant Removal by Iron(III) Coagulation/Precipitation
| Contaminant | Primary Removal Mechanism(s) | Key Findings and Conditions |
|---|---|---|
| Phosphate (PO₄³⁻) | Precipitation, Adsorption | Precipitation as FePO₄ is most effective at pH 4.0-5.0. researchgate.net Adsorption onto Fe(OH)₃ flocs also contributes significantly. researchgate.net |
| Cadmium (Cd²⁺) | Co-precipitation, Adsorption | Removal efficiency can exceed 99% at pH 10.3 via hydroxide precipitation. mdpi.com Adsorbs strongly to iron oxyhydroxide surfaces. researchgate.net |
| Zinc (Zn²⁺) | Co-precipitation, Adsorption | Over 99% removal can be achieved at pH 10.3. mdpi.com Removed by substitution within the iron hydroxide lattice and surface adsorption. imwa.info |
| Arsenic (As) | Adsorption, Co-precipitation | Iron co-precipitation is a proven technology for arsenic removal. gtk.fi Adsorption onto ferrihydrite is a primary mechanism. gtk.fi |
Redox-Mediated Transformations of Contaminants
Iron(III) chloride sulfate is a potent chemical agent in water and wastewater treatment, not only for its coagulation properties but also for its ability to engage in redox (reduction-oxidation) reactions that transform environmental contaminants. nanofase.eu These processes involve the transfer of electrons between the iron species and pollutants, altering their chemical state and often reducing their toxicity or facilitating their removal. researchgate.net The iron(III) (Fe³⁺) ion is a moderately strong oxidizing agent, capable of accepting electrons and being reduced to the iron(II) (Fe²⁺) state. Conversely, the in-situ generation of iron(II) introduces a strong reducing agent capable of donating electrons to other contaminants. youtube.com This dual redox capability allows for the treatment of a range of pollutants through both oxidative and reductive pathways.
Hydrogen sulfide (B99878) (H₂S) is a common and troublesome contaminant in wastewater collection systems, responsible for noxious "rotten egg" odors and significant corrosion of infrastructure. pumpsandsystems.com Iron salts, including iron(III) chloride sulfate, are widely used to control H₂S levels by converting the dissolved sulfide into a non-volatile and stable form. odor.net This transformation occurs through complex interactions that include both precipitation and redox-mediated oxidation.
The primary reactions involve iron(III) interacting with dissolved sulfide (S²⁻). One key pathway is a redox reaction where iron(III) oxidizes the sulfide ion to elemental sulfur (S), while the iron(III) is reduced to iron(II). quora.com
Redox Reaction: 2Fe³⁺(aq) + S²⁻(aq) → 2Fe²⁺(aq) + S(s)
This reaction is crucial for odor control as it converts the volatile sulfide into solid, non-odorous elemental sulfur. quora.com Subsequently, the iron(II) generated in this step can precipitate with remaining sulfide ions to form insoluble iron(II) sulfide (FeS). quora.commodernpumpingtoday.com
Precipitation Reaction: Fe²⁺(aq) + S²⁻(aq) → FeS(s)
Alternatively, iron(III) can directly precipitate with sulfide to form iron(III) sulfide (Fe₂S₃), a black insoluble solid. quora.comyoutube.comstudy.com
Direct Precipitation: 2Fe³⁺(aq) + 3S²⁻(aq) → Fe₂S₃(s)
While direct precipitation effectively removes sulfide from the solution, the redox pathway is particularly significant as it also generates iron(II) intermediates, which can participate in further contaminant transformations. quora.com Studies have shown that a combination of Fe(III) and Fe(II) can be more effective for sulfide removal than either salt alone, achieving significant reductions in both dissolved and gaseous sulfide levels. ascelibrary.org
Table 1: Key Reactions in Sulfide Control by Iron(III) Salts
| Reaction Type | Equation | Reactants | Products | Significance |
| Redox-Oxidation | 2Fe³⁺ + S²⁻ → 2Fe²⁺ + S(s) | Iron(III), Sulfide | Iron(II), Elemental Sulfur | Oxidizes sulfide to a stable solid; generates Fe(II) intermediates. quora.com |
| Precipitation | Fe²⁺ + S²⁻ → FeS(s) | Iron(II), Sulfide | Iron(II) Sulfide | Sequesters sulfide into an insoluble, stable form. quora.commodernpumpingtoday.com |
| Precipitation | 2Fe³⁺ + 3S²⁻ → Fe₂S₃(s) | Iron(III), Sulfide | Iron(III) Sulfide | Directly removes sulfide from solution as a precipitate. youtube.comstudy.com |
The reduction of iron(III) to iron(II) during the treatment process is a critical step that initiates a cascade of reductive transformations for other contaminants. As established in the oxidation of sulfides, Fe(III) is readily reduced to Fe(II). quora.com This newly formed aqueous Fe(II) is a potent reducing agent that can abiotically transform a variety of oxidized pollutants, which are often toxic and mobile, into less harmful and less mobile forms. unl.eduresearchgate.net
This mechanism is particularly relevant for the remediation of groundwater contaminated with chlorinated solvents and heavy metals. For instance, Fe(II) can participate in the reductive dechlorination of persistent organic pollutants like tetrachloroethene (PCE). nih.gov While often studied in the context of zero-valent iron barriers, the principle of Fe(II) acting as the electron donor is fundamental. The presence of Fe(II) has been shown to enhance the dechlorination of cis-dichloroethene (cis-DCE) and vinyl chloride. nih.gov
Similarly, toxic, soluble heavy metals such as hexavalent chromium (Cr(VI)) can be reduced to the less toxic and less soluble trivalent chromium (Cr(III)) by Fe(II). This reaction is a key detoxification pathway:
3Fe²⁺(aq) + CrO₄²⁻(aq) + 8H⁺(aq) → 3Fe³⁺(aq) + Cr³⁺(aq) + 4H₂O(l)
The resulting Cr(III) is more readily precipitated or adsorbed onto surfaces, effectively immobilizing the contaminant. researchgate.net The generation of Fe(II) intermediates from the initial application of iron(III) chloride sulfate thus creates an in-situ reducing environment, expanding the treatment capabilities beyond simple coagulation or oxidation. digitellinc.com
Table 2: Environmental Contaminants Reduced by Iron(II) Intermediates
| Contaminant Class | Example Contaminant | Transformation Product | Environmental Significance |
| Chlorinated Solvents | Tetrachloroethene (PCE) | Ethene, Ethane | Detoxification of persistent organic pollutants. nih.gov |
| cis-Dichloroethene (cis-DCE) | Ethene, Ethane | Reduction of carcinogenic daughter products. nih.gov | |
| Heavy Metals | Hexavalent Chromium (Cr(VI)) | Trivalent Chromium (Cr(III)) | Reduction to a less toxic and less mobile state. researchgate.net |
| Nitrates | Nitrate (B79036) (NO₃⁻) | Nitrogen Gas (N₂) | Remediation of nutrient pollution. |
Advanced Applications of Iron Iii Chloride Sulfate in Water and Wastewater Engineering
Optimization of Coagulation-Flocculation Processes in Drinking Water Treatment
Iron(III) chloride sulfate (B86663) plays a significant role in the purification of drinking water by effectively removing impurities that cause turbidity, color, and taste and odor issues. The presence of both chloride and sulfate anions can influence the hydrolysis of the ferric iron and the subsequent formation of flocs, potentially offering advantages over single-anion iron salts.
The primary function of iron-based coagulants is to destabilize and agglomerate suspended and colloidal particles, leading to their removal through sedimentation and filtration. Iron(III) chloride sulfate, upon being added to water, hydrolyzes to form various iron hydroxide (B78521) complexes. These complexes neutralize the negative charges on suspended particles, allowing them to clump together and form larger, settleable flocs.
Research comparing iron-based coagulants has demonstrated their high efficiency in turbidity and suspended solids removal. For instance, studies have shown that ferric chloride can achieve turbidity removal percentages of up to 98.96%. unirioja.es Similarly, ferric salts are known for their ability to form larger, more compact, and numerous flocs, which enhances the probability of collisions and sedimentation of colloids. unirioja.es The dual anion nature of iron(III) chloride sulfate can potentially enhance floc formation and settling characteristics.
Interactive Data Table: Turbidity and Suspended Solids Removal with Iron-Based Coagulants
| Coagulant | Initial Turbidity (NTU) | Final Turbidity (NTU) | Removal Efficiency (%) | Reference |
| Ferric Chloride | 66.5 | 0.70 | 98.96 | unirioja.es |
| Ferric Chloride | 95.2 | 4.09 | 95.7 | razi.ac.ir |
| Ferrous Sulfate | 9.20 | 3.70 | 59.78 | ekb.eg |
| Ferric Sulfate | - | - | >95 | biointerfaceresearch.com |
Note: The data presented is for ferric chloride and ferric/ferrous sulfate as surrogates for the performance of iron(III) chloride sulfate.
Natural organic matter (NOM) in water sources can lead to the formation of harmful disinfection byproducts (DBPs) when chlorinated. Iron-based coagulants are effective in removing NOM and associated color. The positively charged iron hydroxide species formed during coagulation can effectively bind with the negatively charged NOM molecules.
Studies have shown that ferric chloride is particularly effective in removing NOM, with research indicating it can remove more conjugate structure materials and unsaturated band contents than aluminum-based coagulants. ucf.edu It has also been found to be more effective in reducing lower molecular weight organic matter and hydrophilic substances. ucf.edu Ferric chloride has been observed to achieve high removals of both Dissolved Organic Carbon (DOC) and color, with efficiencies reaching up to 85% for DOC and 98% for color in certain water types. ucf.edu The performance of iron(III) chloride sulfate is expected to be comparable, with the sulfate ion potentially influencing the interaction with specific NOM fractions.
Interactive Data Table: NOM and Color Removal with Iron-Based Coagulants
| Coagulant | Parameter | Initial Concentration | Final Concentration | Removal Efficiency (%) | Reference |
| Ferric Chloride | DOC | 10-30 mg/L | - | 85 | ucf.edu |
| Ferric Chloride | Color | - | - | 98 | ucf.edu |
| Ferric Sulfate | DOC | - | - | Effective | ucf.edu |
| Ferric Sulfate | Color | - | - | Less Effective | ucf.edu |
Note: The data presented is for ferric chloride and ferric sulfate as surrogates for the performance of iron(III) chloride sulfate.
Advanced Oxidation Processes (AOPs) are used to degrade recalcitrant organic pollutants in water. However, the efficiency of AOPs can be hindered by the presence of NOM, which can scavenge the reactive radicals. Coagulation with iron-based coagulants like iron(III) chloride sulfate can serve as an effective pre-treatment step.
By removing a significant fraction of NOM and suspended solids, coagulation reduces the oxidant demand and improves the penetration of UV light in UV-based AOPs. Research has indicated that pre-coagulation with ferric chloride can enhance the performance of subsequent oxidation processes. iwaponline.com The rate of oxidation of ferrous to ferric iron, a key reaction in Fenton-based AOPs, is influenced by the presence of chloride and sulfate ions, suggesting that the composition of iron(III) chloride sulfate could be tailored to optimize integrated coagulation-AOP systems. researchgate.net
Wastewater Treatment Enhancement Technologies
Iron(III) chloride sulfate is a versatile chemical in wastewater treatment, where it is used to remove a wide range of contaminants, including those from industrial sources and excess nutrients that can lead to environmental problems.
Industrial wastewaters, such as those from dairy and textile industries, are often characterized by high concentrations of organic matter, suspended solids, and color. Iron-based coagulants have proven effective in treating these challenging effluents.
In dairy wastewater, ferric chloride and ferric sulfate have been shown to achieve significant removal of pollutants, with removal efficiencies for various parameters ranging from 20.9% to 97.2%. asianpubs.orgasianpubs.org Studies have demonstrated that ferric chloride can be more effective than ferric sulfate in reducing chemical oxygen demand (COD) in dairy effluent. researchgate.net
For textile wastewater, which often contains complex dyes, iron-based coagulants can effectively remove color. The coagulation-flocculation process with ferric chloride has been shown to be a viable treatment method for such effluents.
Interactive Data Table: Industrial Effluent Treatment with Iron-Based Coagulants
| Industry | Coagulant | Parameter | Removal Efficiency (%) | Reference |
| Dairy | Ferric Chloride | Various | 20.9 - 97.2 | asianpubs.orgasianpubs.org |
| Dairy | Ferric Sulfate | Various | 20.9 - 97.2 | asianpubs.orgasianpubs.org |
| Dairy | Ferric Chloride | COD | 72 | researchgate.net |
| Textile | Ferric Chloride | Color | Effective | nih.gov |
Note: The data presented is for ferric chloride and ferric sulfate as surrogates for the performance of iron(III) chloride sulfate.
Eutrophication, the excessive growth of algae and aquatic plants in water bodies, is often caused by high levels of phosphorus from wastewater discharges. Chemical precipitation with iron salts is a widely used and effective method for phosphorus removal.
Interactive Data Table: Phosphorus Removal with Iron-Based Coagulants
| Coagulant | Initial Phosphorus | Final Phosphorus | Removal Efficiency (%) | Reference |
| Ferrous Iron & Lime | - | - | >80 | epa.gov |
| Ferromex 620 (Ferrous Sulfate based) | - | - | Soluble P: 95, Total P: 70 (after 30 mins) | omexenvironmental.com |
| Ferric Chloride | - | - | Soluble P: 98, Total P: 78 (after 30 mins) | omexenvironmental.com |
Note: The data presented is for various iron-based products as surrogates for the performance of iron(III) chloride sulfate.
Sludge Conditioning and Dewatering Facilitation
The management of sewage sludge, a voluminous byproduct of wastewater treatment, presents a significant operational challenge. Sludge conditioning and dewatering are crucial steps to reduce its volume, thereby lowering transportation and disposal costs. Iron(III) chloride sulfate serves as an effective conditioning agent, improving the dewaterability of sludge.
The conditioning process involves the addition of chemicals to aggregate sludge solids, making it easier to separate water from the solid matrix. Iron(III) chloride sulfate functions by neutralizing the negative surface charges on sludge particles. This charge neutralization reduces electrostatic repulsion, allowing the particles to form larger, more stable flocs. researchgate.net These larger aggregates create a more porous and rigid sludge cake structure, which facilitates the release of water during mechanical dewatering processes like belt filter presses or centrifuges.
Research has shown that iron-based conditioners can significantly improve sludge dewaterability. For instance, the use of ferric chloride has been demonstrated to decrease the specific resistance to filtration (SRF), a key indicator of how easily water can be removed from sludge. hnu.edu.cn In one study, the addition of a ferric chloride-modified biochar resulted in a 97.9% decrease in sludge SRF and a reduction in the moisture content of the dewatered cake. hnu.edu.cn The iron species on the conditioner's surface counteract the negative charge of sludge flocs, promoting settleability and dewatering. hnu.edu.cn Furthermore, the conditioner can act as a "skeleton builder" within the sludge cake, maintaining a structure that allows water to pass through more easily. hnu.edu.cn
The table below summarizes the impact of an iron-based conditioner on key sludge dewatering parameters.
| Parameter | Raw Sludge | Conditioned Sludge | Improvement |
| Specific Resistance to Filtration (SRF) (10¹² m/kg) | 10.40 | 1.13 | 97.9% decrease |
| Moisture Content of Cake (%) | 96.7 | 77.9 | 19.4% decrease |
| Sludge Volume after 30 min settling (SV₃₀) (%) | 96 | 60 | 37.5% decrease |
| Net Sludge Solids Yield (YN) ( kg/(m ²·h)) | 0.98 | 14.56 | 28-fold increase |
This data is illustrative of the effects of iron-based conditioning on sludge dewatering. hnu.edu.cn
Process Parameter Optimization in Water Treatment Applications
The efficiency of iron(III) chloride sulfate as a coagulant is highly dependent on the precise control of several key process parameters. Optimizing these factors is essential for achieving maximum contaminant removal while minimizing chemical consumption and operational costs.
The dosage of iron(III) chloride sulfate is a critical parameter that directly affects coagulation performance. An insufficient dose will result in incomplete destabilization of colloidal particles and poor floc formation, leading to low removal efficiencies. Conversely, an excessive dose, known as overdosing, can lead to the restabilization of particles due to charge reversal, where the excess positive coagulant ions create a net positive charge on the particle surfaces, causing them to repel each other again. Overdosing also increases treatment costs and the volume of sludge produced. nrct.go.th
The optimal dosage is specific to the characteristics of the water being treated, including its turbidity, organic content, and alkalinity. Jar testing is a common laboratory procedure used to determine the optimal coagulant dose for a specific water source. Studies have shown a clear relationship between coagulant dosage and the removal of contaminants like Chemical Oxygen Demand (COD), turbidity, and suspended solids. For example, in the treatment of detergent wastewater, COD removal efficiency increased with ferric chloride concentration up to an optimal point, after which efficiency decreased. researchgate.net
The following table illustrates the effect of ferric chloride dosage on COD removal in a specific wastewater treatment scenario.
| FeCl₃ Dosage (g/L) | Effluent COD (mg/L) | COD Removal Efficiency (%) |
| 0.5 | 1350 | 50 |
| 1.0 | 1100 | 60 |
| 1.5 | 900 | 67 |
| 2.0 | 800 | 71 |
| 2.5 | 950 | 65 |
| 3.0 | 1150 | 58 |
This data shows a typical optimization curve where performance peaks at a specific dosage. researchgate.net
The pH of the water is arguably the most influential factor in coagulation with iron salts. researchgate.net The pH determines the type of hydrolyzed iron species that are formed when iron(III) chloride sulfate is added to water. These species range from soluble cations at low pH to insoluble ferric hydroxide precipitates at neutral to high pH. stackexchange.com The primary mechanism of coagulation, whether charge neutralization or sweep-floc coagulation, is dictated by the prevailing pH.
For iron-based coagulants, the optimal pH range for coagulation is typically acidic to slightly alkaline. For instance, effective removal of dye waste using ferric chloride was achieved at a pH of 4. nrct.go.th In another study, the optimal pH for COD removal was found to be 11. researchgate.net The formation of iron salts can be inefficient at pH levels below 6.5. researchgate.net The buffering capacity of the water, or its ability to resist changes in pH (related to alkalinity), is also crucial. The addition of acidic iron(III) chloride sulfate can consume alkalinity and lower the pH. If the raw water has low alkalinity, it may be necessary to add an alkaline substance, such as lime or sodium hydroxide, to maintain the pH within the optimal range for coagulation. oregon.govdeswater.com
The effectiveness of coagulation is highly dependent on the physical processes of mixing and the time allowed for reactions to occur. The process is typically divided into two stages: rapid mixing and slow mixing (flocculation).
Rapid Mixing: Immediately after the coagulant is added, intense and rapid mixing is required to ensure the uniform dispersion of iron(III) chloride sulfate throughout the water. atlantis-press.com This ensures that the coagulant comes into contact with all the colloidal particles it needs to destabilize. The retention time for rapid mixing is very short, often on the order of seconds to a few minutes. nrct.go.thoregon.gov A mixing time that is too short can lead to poor coagulant distribution, while an excessively long or intense mix can begin to break apart the initial micro-flocs that are forming. oregon.govatlantis-press.com
Slow Mixing (Flocculation): Following rapid mixing, the water enters a flocculation basin where it is mixed gently and for a longer period (e.g., 20-30 minutes). atlantis-press.commatec-conferences.org This slow mixing promotes collisions between the destabilized micro-flocs, allowing them to aggregate into larger, denser flocs that can be easily removed by sedimentation or filtration. atlantis-press.com The retention time must be sufficient to allow for maximum floc growth, but not so long that the flocs begin to break apart due to prolonged shear forces.
The optimal combination of mixing intensity and retention time is crucial for forming strong, settleable flocs and achieving high removal efficiency. researchgate.net
Integration with Membrane Filtration Systems for Enhanced Separation
Combining coagulation with iron(III) chloride sulfate and membrane filtration, particularly in Membrane Bioreactors (MBRs), is an advanced approach to achieve superior effluent quality. iwaponline.com In this integrated system, the coagulant is added directly to the bioreactor.
This integration offers several benefits. The iron salts help to precipitate phosphorus and sulfides, which are then removed along with the biomass by the membrane. iwaponline.com Studies have shown that the addition of ferric chloride to an anaerobic MBR significantly increased the removal of total sulfur (from 42-59% to 87-95%) and sulfide (B99878) (up to 95%). iwaponline.com
Furthermore, the addition of iron coagulants can help mitigate membrane fouling, which is a primary operational challenge in MBRs. researchgate.net The coagulant causes smaller colloidal and soluble particles, including soluble microbial products (SMPs), to aggregate into larger flocs. researchgate.net These larger particles are less likely to block the pores of the membrane. The iron(III) ions can also neutralize negative charges on the surface of the sludge flocs and extracellular polymeric substances (EPS), enhancing bioflocculation and improving the filterability of the mixed liquor. researchgate.net However, it is important to note that the addition of iron salts can also increase the rate of inorganic fouling due to the deposition of iron precipitates on the membrane surface. iwaponline.com
Role of Iron Iii Chloride Sulfate in Environmental Remediation Technologies
Soil Remediation of Heavy Metal Contamination
Iron(III) chloride sulfate (B86663) plays a crucial role in the remediation of soils contaminated with heavy metals. Its application is primarily centered on two main strategies: the immobilization of heavy metals to reduce their bioavailability and mobility, and the use in leaching and washing techniques to extract heavy metals from the soil matrix.
In acidic soils, the mobility and bioavailability of many heavy metals are typically high, posing a significant environmental risk. Iron-based compounds are employed to immobilize these contaminants. researchgate.net The application of iron compounds can lead to the fixation of heavy metals through various mechanisms, including sorption, precipitation, and complexation. researchgate.net
Research into acid iron sulfate treatments has shown the potential to transform heavy metals like lead (Pb) and arsenic (As) into alunite (B1170652) group minerals, such as plumbojarosite and beudantite. epa.gov These minerals have very low bioavailability. epa.gov The process involves the in-situ chemical conversion of the soil contaminants into more stable and less harmful forms. epa.gov Iron compounds, through redox processes, can control the behavior of elements with variable oxidation states like chromium (Cr) and arsenic (As). researchgate.net For heavy metals with a constant oxidation state such as zinc (Zn), cobalt (Co), and nickel (Ni), their behavior is indirectly influenced by iron compounds. researchgate.net In organic-rich soils, iron can compete with heavy metals for active sites within the functional groups of organic matter. researchgate.net
The following table illustrates the effectiveness of an acid iron sulfate treatment in reducing the bioaccessibility of lead and arsenic in contaminated soil.
| Contaminant | Initial Bioaccessibility (%) | Bioaccessibility after Treatment (%) |
| Lead (Pb) | High (unspecified) | <10 |
| Arsenic (As) | High (unspecified) | <10 |
| Data derived from research on the formation of plumbojarosite and beudantite minerals. epa.gov |
Soil washing is a widely used ex-situ remediation technique that employs a washing solution to extract contaminants from the soil. Iron(III) chloride, a component of iron chloride sulfate, has been demonstrated to be an effective agent in this process for the removal of various heavy metals. frontiersin.orgnih.gov
The mechanisms behind the effectiveness of ferric chloride in soil washing are multifaceted. The hydrolysis of ferric chloride releases protons (H+), which increases the solubility of metals. mdpi.com Additionally, the chloride ions (Cl-) can form stable and soluble complexes with heavy metal ions, which enhances their mobility and facilitates their removal from the soil. mdpi.com Studies have shown that ferric chloride is particularly effective in removing cadmium (Cd), lead (Pb), zinc (Zn), and copper (Cu). frontiersin.org Combining ferric chloride with chelating agents can further enhance the removal efficiency of heavy metals from topsoil. researchgate.net
The table below presents data on the removal efficiency of heavy metals from sandy soil using a ferric chloride solution.
| Heavy Metal | Removal Rate (%) |
| Lead (Pb) | 93.79 |
| Cadmium (Cd) | 97.4 |
| Chromium (Cr) | 81.75 |
| Results from leaching with a 0.5 M FeCl3 solution for 1 hour. mdpi.com |
Groundwater Remediation Strategies
Iron(III) chloride sulfate is also instrumental in the remediation of contaminated groundwater. Its application in this context often involves complex biogeochemical processes to transform and degrade pollutants, particularly in in-situ treatment scenarios.
In-situ biogeochemical transformation (ISBGT) is a remediation approach that leverages the combined effects of biological, mineral, and chemical pathways to degrade contaminants. clu-in.org Iron and sulfate are key components in this process. Iron sulfate can be used to supply both sulfate and iron to the subsurface to stimulate ISBGT. frtr.gov Iron chloride has also been utilized as a source of iron. frtr.gov
The process generally involves the microbial reduction of sulfate to bisulfide (HS-) and the reduction of ferric iron (Fe(III)) to ferrous iron (Fe(II)). frtr.gov These two products then react to form reactive iron sulfide (B99878) minerals, such as mackinawite (FeS). clu-in.orgconfex.com These iron sulfides can then abiotically transform contaminants like chlorinated solvents. clu-in.orgenviro.wiki For ISBGT to be effective, there needs to be sufficient dissolved organic matter to maintain iron- and sulfate-reducing conditions, along with the presence of the necessary microbes. clu-in.orgfrtr.gov This biogeochemical degradation process has been successfully applied to enhance the biological reductive dechlorination of chlorinated volatile organic compounds (CVOCs). confex.com
Permeable reactive barriers (PRBs) are in-situ treatment zones that are installed in the path of a contaminated groundwater plume. epa.govclu-in.org As the groundwater flows through the barrier, the reactive material within it degrades or immobilizes the contaminants. epa.govclu-in.org
While zero-valent iron (ZVI) is the most commonly used reactive medium in PRBs for treating chlorinated hydrocarbons and some inorganic contaminants, the principles of iron-based remediation are central to their function. epa.govfrontiersin.org The corrosion of iron drives the reductive dehalogenation of organic compounds and the precipitation of inorganic species. epa.gov In some PRB applications, organic materials are used to foster biological activity, such as sulfate reduction, to precipitate heavy metals as insoluble metal sulfides. clu-in.org The use of iron-based materials in PRBs can also have a bio-stimulatory effect on the system and downstream microorganisms. frontiersin.org
Sequenced reactive barriers have been developed to treat mixed contaminant plumes, for example, using ZVI to treat chlorinated hydrocarbons followed by the addition of a solid carbon source to promote anaerobic biodegradation of other volatile organic compounds that are not degraded by the iron. clu-in.org
Treatment of Specific Organic Pollutants (e.g., Chlorinated Solvents)
Iron(III) chloride sulfate components, particularly ferrous sulfate, have been investigated for their role in the remediation of groundwater contaminated with specific organic pollutants, such as chlorinated solvents. mdpi.com In-situ chemical reduction (ISCR) is a common remediation technique for these compounds, often involving the use of iron-based reductants. augustmack.comtersusenv.com
The degradation of chlorinated ethenes can be achieved through both abiotic and biotic pathways. tersusenv.com Iron-based amendments can facilitate reductive dechlorination. battelle.org In high-sulfate aquifers, the application of in-situ biologically mediated reductive dechlorination can lead to high concentrations of sulfide, which can be toxic to the microbes involved in the process. confex.com In such cases, amending the groundwater with iron can help to remove the excess sulfide by precipitating it as iron sulfides. confex.com This not only mitigates the toxicity but also forms reactive iron sulfide species that can abiotically degrade chlorinated volatile organic compounds, potentially bypassing the formation of toxic daughter products. confex.com
A study on novel oxidation treatments for chlorinated solvents in groundwater assessed the effectiveness of various treatments, including ferrous sulfate. mdpi.com The combination of persulfate and sulfidated nano-zero valent iron (S-nZVI) was found to be highly effective in removing cis-1,2-dichloroethylene, trichloroethylene, and tetrachloroethylene. mdpi.com
The following table shows the removal rates of chlorinated solvents in real groundwater using a combination treatment involving an iron-based component.
| Chlorinated Solvent | Removal Rate (%) after 24 hours |
| cis-1,2-dichloroethylene | 69 |
| Trichloroethylene | 99 |
| Tetrachloroethylene | 92 |
| Data from a study on the combination of persulfate and S-nZVI. mdpi.com |
Analytical and Spectroscopic Characterization of Iron Iii Chloride Sulfate and Its Reaction Products
Quantitative Determination of Iron(III) and Anions in Complex Mixtures
Accurate quantification of iron(III), chloride, and sulfate (B86663) ions in solutions containing Iron(III) chloride sulfate is essential for process control and environmental monitoring. This is achieved through a combination of classical and instrumental methods.
Potentiometric titration is a robust and widely used method for the determination of iron(III) and chloride ions. For the analysis of iron(III), a redox titration is commonly employed. The method involves the reduction of Fe(III) to Fe(II) followed by titration with a standard oxidizing agent, or directly titrating Fe(III) with a suitable titrant. A common approach involves the use of a platinum electrode as an indicator electrode, as the redox potential of the Fe(III)/Fe(II) couple changes significantly at the endpoint. ysi.com For instance, after the addition of hydrochloric acid and potassium iodide to a sample, the liberated iodine (equivalent to the Fe(III) concentration) can be titrated with a standard solution of sodium thiosulfate. google.com
For the determination of chloride ions, potentiometric titration with a standard solution of silver nitrate (B79036) is a well-established method. An ion-selective electrode for chloride or a silver electrode can be used to detect the endpoint of the titration, which corresponds to the complete precipitation of silver chloride.
Sulfate ions can be determined by potentiometric precipitation titration using a lead-selective electrode and a standard solution of lead perchlorate (B79767) as the titrant. The endpoint is detected by the sharp change in potential when all sulfate ions have precipitated as lead sulfate.
Table 1: Typical Potentiometric Titration Parameters for Iron(III) Chloride Sulfate Components
| Analyte | Titrant | Indicator Electrode | Principle |
| Iron(III) | Sodium Thiosulfate (indirect) | Platinum | Redox titration of liberated iodine |
| Iron(III) | EDTA | Platinum | Complexometric titration |
| Chloride | Silver Nitrate | Silver / Ion-Selective | Precipitation titration (AgCl) |
| Sulfate | Lead Perchlorate | Lead-Selective | Precipitation titration (PbSO₄) |
Inductively Coupled Plasma (ICP) techniques, including ICP-Atomic Emission Spectrometry (ICP-AES) and ICP-Mass Spectrometry (ICP-MS), are powerful tools for the elemental analysis of iron in solutions containing Iron(III) chloride sulfate. drawellanalytical.com These methods offer high sensitivity, a wide linear dynamic range, and the ability to perform multi-element analysis simultaneously. e3s-conferences.org
In ICP-AES, the sample is introduced into an argon plasma, which excites the iron atoms. The excited atoms then emit light at characteristic wavelengths, and the intensity of the emitted light is proportional to the concentration of iron in the sample. e3s-conferences.org ICP-MS offers even lower detection limits by ionizing the atoms in the plasma and then separating and detecting the ions based on their mass-to-charge ratio. nih.gov
For accurate results, especially in complex matrices like industrial wastewater or environmental samples, matrix-matching of standards or the use of internal standards is often necessary to correct for potential interferences. e3s-conferences.org
Table 2: Comparison of ICP Techniques for Iron Determination
| Technique | Typical Detection Limit | Throughput | Key Advantages |
| ICP-AES | 0.01 mg/L | High | Robust, tolerant to high matrix concentrations |
| ICP-MS | 0.24 µg/L for Fe(III) | High | Extremely sensitive, isotopic analysis capability nih.gov |
Spectrophotometric methods are widely used for the determination of iron(III) due to their simplicity, speed, and cost-effectiveness. ijlis.org These methods are based on the formation of a colored complex between iron(III) and a specific chromogenic reagent. The absorbance of the resulting solution is then measured at a specific wavelength, which is proportional to the concentration of iron(III). ijlis.org Common reagents for the spectrophotometric determination of iron(III) include thiocyanate, which forms a blood-red complex, and various phenolic compounds. ajrconline.org
Ion chromatography is a versatile technique for the separation and quantification of anions like chloride and sulfate. carleton.edu The sample is injected into a chromatographic system where the anions are separated on an ion-exchange column. nestgrp.com A conductivity detector is typically used to measure the concentration of the separated ions. uni-bremen.demetrohm.com This method is particularly useful for analyzing complex mixtures containing multiple anions.
Table 3: Spectrophotometric and Chromatographic Methods for Anion and Cation Analysis
| Analyte | Method | Reagent/Principle | Typical Wavelength/Detector |
| Iron(III) | Spectrophotometry | Formation of a colored complex (e.g., with thiocyanate) | 474 nm |
| Chloride | Ion Chromatography | Anion exchange separation | Conductivity Detector |
| Sulfate | Ion Chromatography | Anion exchange separation | Conductivity Detector |
Identification of Iron(III) Hydroxide (B78521) and Oxyhydroxide Precipitates
When Iron(III) chloride sulfate is used as a coagulant in water treatment, it hydrolyzes to form insoluble precipitates of iron(III) hydroxide and iron(III) oxyhydroxide. The identification and characterization of these precipitates are crucial for understanding the coagulation mechanism and the properties of the resulting sludge.
The hydrolysis of iron(III) is a complex process that leads to the formation of various monomeric and polymeric species, eventually resulting in the precipitation of amorphous iron(III) hydroxide, often represented as Fe(OH)₃. almawatech.com This amorphous precipitate is thermodynamically unstable and can age over time to form more crystalline phases of iron(III) oxyhydroxide (FeOOH), such as goethite (α-FeOOH), akaganeite (β-FeOOH), and lepidocrocite (γ-FeOOH). The specific polymorph formed depends on factors such as pH, temperature, and the presence of other ions like chloride and sulfate. researchgate.netwikipedia.org For example, the oxyhydroxide prepared from ferric chloride is often the β polymorph (akaganeite). wikipedia.org
Techniques used for the identification of these precipitates include:
X-ray Diffraction (XRD): This is a primary technique for identifying the crystalline phases of iron oxyhydroxides based on their unique diffraction patterns.
Transmission Electron Microscopy (TEM): TEM provides information on the morphology and crystal structure of the precipitate particles at the nanoscale. nih.gov
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the presence of hydroxyl groups and Fe-O bonds characteristic of iron hydroxides and oxyhydroxides.
X-ray Absorption Spectroscopy (XAS): XAS provides information on the local atomic environment of the iron atoms, including their oxidation state and coordination with oxygen. nih.gov
Characterization of Floc Structures and Settling Properties
The effectiveness of Iron(III) chloride sulfate as a coagulant is determined by the properties of the flocs it forms. These flocs are aggregates of the precipitated iron hydroxides and the suspended particles removed from the water. mrwa.com The structure and settling properties of these flocs are critical for their efficient removal by sedimentation or flotation.
Key characteristics of flocs that are typically investigated include:
Floc Size and Size Distribution: Larger flocs generally settle faster. This can be measured using techniques like laser diffraction or image analysis. researchgate.net
Floc Density: Denser flocs also exhibit better settling characteristics. Floc density can be determined through various methods, including settling column analysis and image analysis. unae.edu.ec
Floc Strength: Stronger flocs are less likely to break up under the hydraulic shear forces present in treatment processes. Floc strength can be assessed by subjecting the flocs to controlled shear and observing their breakup and regrowth behavior.
Studies have shown that the addition of iron-based coagulants can lead to the formation of larger, more compact, and regular flocs, which improves their settling velocity. unae.edu.ec The presence of both chloride and sulfate ions may influence the floc characteristics, potentially leading to a denser and more robust floc structure compared to using either iron(III) chloride or iron(III) sulfate alone.
Table 4: Typical Floc Properties with Iron-Based Coagulants
| Property | Typical Observation | Impact on Treatment |
| Floc Size | Increase with coagulant addition | Enhanced settling and removal of suspended solids |
| Floc Density | Increase with coagulant addition | Improved settling velocity and sludge compaction |
| Floc Strength | Sufficient to withstand hydraulic shear in clarifiers | Reduced floc breakup and carryover in the effluent |
| Settling Velocity | Increases with floc size and density | Efficient solid-liquid separation in sedimentation tanks |
Speciation Analysis in Environmental Samples
Determining the speciation of iron—that is, the different chemical forms in which it exists—is crucial in environmental samples due to the varying toxicity, bioavailability, and reactivity of different iron species. In natural waters, iron can exist in both the +2 (ferrous) and +3 (ferric) oxidation states, and as dissolved, colloidal, or particulate forms. nih.gov
The presence of chloride and sulfate can influence iron speciation through the formation of various complexes. researchgate.net Analytical techniques for iron speciation often involve a separation step to isolate the different forms of iron, followed by a sensitive detection method.
Common approaches for iron speciation analysis include:
Solid Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain certain iron species. For example, a chelating resin can be used to selectively adsorb Fe(III), allowing Fe(II) to pass through for separate analysis. researchgate.net
Ion Chromatography: Can be used to separate different iron complexes based on their charge and size. dss.go.th
Voltammetric Techniques: Methods like anodic stripping voltammetry can be used for the direct determination of different iron species.
Spectrophotometric Methods: Specific reagents that react selectively with either Fe(II) or Fe(III) can be used for their individual quantification. ajrconline.org
The separated iron species are then typically quantified using sensitive detection methods such as ICP-MS or graphite (B72142) furnace atomic absorption spectrometry (GFAAS). nih.gov
Comparative Studies and Synergistic Approaches with Other Water Treatment Reagents
Performance Comparison with Traditional Iron-Based Coagulants (Ferric Chloride, Ferric Sulfate (B86663), Ferrous Sulfate)
Iron chloride sulphate's efficacy is best understood by comparing it to conventional iron-based coagulants like ferric chloride (FeCl₃), ferric sulfate (Fe₂(SO₄)₃), and ferrous sulfate (FeSO₄).
Research indicates that the choice of iron coagulant can significantly impact the removal of various pollutants, including turbidity and natural organic matter. Ferric-based coagulants (Fe³⁺) are generally considered more effective than ferrous-based (Fe²⁺) coagulants in many water treatment applications. activatedsludgeguide.comfinishing.com Ferric chloride, in particular, has demonstrated high efficiency in removing turbidity and total organic carbon (TOC). researchgate.netbrieflands.com Studies comparing ferric chloride and ferric sulfate have shown varied results depending on the specific water quality parameters. For instance, in some cases, ferric chloride achieves better turbidity removal at lower doses compared to ferric sulfate. ekb.egscielo.org.za Conversely, other studies have found ferric sulfate to be highly effective. asianpubs.orgchemtech-us.com
The performance of a mixed coagulant like this compound is influenced by the relative ratio of its anions. It combines the characteristics of both chloride and sulfate salts. This can be advantageous, as ferric chloride is noted for forming dense, fast-settling floc, especially in cold water, while ferric sulfate also produces dense floc and is effective over a broad pH range. wcs-group.co.ukyoutube.com
Table 1: Comparative Turbidity Removal Efficiency of Iron-Based Coagulants
| Coagulant | Optimum Dose (mg/L) | Turbidity Removal Efficiency (%) | Source |
| Ferric Chloride | 60 | 95.7 | scielo.org.za |
| Ferrous Chloride | 35 | 72.31 | ekb.eg |
| Ferric Sulfate | 25 | 59.78 | ekb.eg |
| Ferrous Sulfate | 40 | 60.71 | ekb.eg |
A critical aspect of coagulant performance is the volume and dewaterability of the sludge produced. The choice of anion can influence these characteristics. Ferric salts are known to produce a denser sludge compared to aluminum salts. wcs-group.co.uk When comparing iron-based coagulants, ferric chloride has been shown to be effective in sludge conditioning, leading to significant sludge volume reduction and improved dewaterability. nih.govresearchgate.net Research comparing ferric chloride and ferric sulfate has indicated that ferric sulfate may produce less sludge that is more easily dewatered. nbinno.com An this compound coagulant would be expected to produce sludge with characteristics intermediate between or combining those produced by the individual salts, influenced by the specific chloride-to-sulfate ratio.
Table 2: Sludge Volume Reduction by Different Chemical Conditioners
| Conditioner | Sludge Volume Reduction (%) | Time to Filtration (TTF) (seconds) | Moisture Content Reduction (%) | Source |
| Ferric Chloride | 41 | 45 | 6.2 | nih.gov |
| Aluminum Sulfate | 17 | 135 | 3.3 | nih.gov |
| Calcium Oxide | 33 | 190 | 2.4 | nih.gov |
Combined Processes with Other Inorganic Coagulants (e.g., Aluminum Salts)
This compound can be used in conjunction with other inorganic coagulants, most notably aluminum salts like aluminum sulfate (alum). Combining iron and aluminum coagulants can leverage the distinct advantages of each. For example, iron salts are often effective over a wider pH range than alum and can form denser flocs. wcs-group.co.uk Aluminum salts, on the other hand, are widely used and effective for turbidity and organic matter removal. quora.comnih.gov
In some treatment scenarios, a dual-coagulant approach is adopted. For instance, a study comparing ferrous salts (ferrous chloride and ferrous sulfate) as secondary coagulants with alum as the primary coagulant demonstrated effective water treatment. uark.eduuark.edu Such combined processes can optimize pollutant removal and address specific challenges posed by raw water quality that may not be effectively managed by a single coagulant. brieflands.comiwaponline.com The use of this compound in such a scheme would contribute both iron-based coagulation and the specific effects of its chloride and sulfate anions.
Influence of Anion Ratios (Chloride vs. Sulfate) on Performance and System Stability
The ratio of chloride to sulfate anions in the treated water is a critical parameter that influences not only the coagulation process but also the long-term stability of the water distribution system. The use of this compound directly contributes both types of anions, making the understanding of their relative impact essential.
The balance between chloride and sulfate ions is a key factor in the corrosivity (B1173158) of water, particularly towards iron pipes (B44673). The Larson Ratio or Index, which relates the concentration of chloride and sulfate to that of bicarbonate (alkalinity), is often used to estimate the corrosivity of water. nih.govvt.edumdpi.com A higher ratio generally indicates more corrosive water. vt.edu
Both chloride and sulfate ions can accelerate the corrosion of iron. nih.govepa.gov Studies have shown that increasing the concentrations of chloride and sulfate can lead to increased iron release from cast iron pipes. nih.govnih.gov The Chloride-to-Sulfate Mass Ratio (CSMR) has emerged as a useful surrogate for predicting corrosion potential, with higher CSMR values generally associated with increased soluble lead and iron release. uark.edu Therefore, when using an iron-based coagulant, the choice between a chloride-based salt, a sulfate-based salt, or a mixed salt like this compound can have significant implications for the corrosivity of the finished water and the integrity of the distribution infrastructure. nbinno.comuark.edu Careful management of the final CSMR is necessary to mitigate potential "red water" events and infrastructure degradation. mdpi.com
Table 3: Influence of Anions on Water Corrosivity and Iron Release
| Parameter | Effect | Observation | Source |
| Larson Ratio | ([Cl⁻] + [SO₄²⁻]) / [HCO₃⁻] | A higher ratio indicates a greater potential for corrosion. | nih.govvt.edu |
| Chloride (Cl⁻) | Accelerates Corrosion | Can increase iron release from pipes and is considered more aggressive than sulfate in some contexts. | nih.govepa.gov |
| Sulfate (SO₄²⁻) | Accelerates Corrosion | Increases iron release from pipes. | nih.govnih.gov |
| CSMR | Chloride-to-Sulfate Mass Ratio | Higher values are linked to increased leaching of metals like lead and potentially iron. | uark.edu |
| Bicarbonate (HCO₃⁻) | Inhibits Corrosion | Acts as a buffer and can help form protective layers on pipe surfaces. | mdpi.com |
Impact on Microbial Activity in Bioremediation Contexts
The ferric iron component can serve as a vital element for microbial metabolism. Iron is an essential micronutrient required for the growth of many microorganisms, playing a crucial role in various cellular processes as a cofactor for enzymes. wikipedia.orgmdpi.com In anaerobic environments, ferric iron (Fe³⁺) is a significant terminal electron acceptor for a diverse group of microorganisms known as iron-reducing bacteria (IRB). nih.govresearchgate.net These bacteria can couple the oxidation of organic contaminants or hydrogen to the reduction of Fe³⁺ to ferrous iron (Fe²⁺), a fundamental process in the biogeochemical cycling of iron and the degradation of pollutants in environments like contaminated soils and sediments. nih.govresearchgate.net The addition of Fe³⁺ can, therefore, stimulate the activity of these native iron-reducing populations, enhancing the breakdown of target contaminants. However, while essential, high concentrations of iron can also be detrimental to some microbial communities, potentially leading to inhibitory effects or shifts in the microbial population structure. nih.gov
The sulphate component of the compound primarily influences sulphate-reducing bacteria (SRB). nih.gov In anoxic conditions, SRB utilize sulphate as a terminal electron acceptor for the degradation of organic matter, producing hydrogen sulfide (B99878) (H₂S) as a metabolic byproduct. wur.nl This process is particularly important in the bioremediation of heavy metal contamination. The biologically produced hydrogen sulfide reacts with dissolved toxic metal ions (e.g., cadmium, copper, zinc), causing them to precipitate as insoluble metal sulfides, effectively immobilizing them and reducing their bioavailability and toxicity. wur.nl The stimulation of SRB activity is a key strategy in the treatment of acid mine drainage and industrial wastewater. researchgate.net However, excessive sulphate levels can sometimes negatively impact the abundance and diversity of the broader bacterial community. researchgate.netnih.gov
The interactive table below summarizes the research findings on the impact of the constituent ions of this compound on microbial activity in bioremediation.
| Ion | Microbial Group/Process | Observed Impact | Bioremediation Context | Reference |
|---|---|---|---|---|
| Ferric Iron (Fe³⁺) | Iron-Reducing Bacteria (IRB) | Stimulatory: Acts as a terminal electron acceptor, enhancing microbial respiration and contaminant degradation. | Anaerobic degradation of organic pollutants in soils and sediments. | nih.govresearchgate.net |
| Ferric Iron (Fe³⁺) | General Microbial Community | Nutrient Source: Essential micronutrient for growth and enzymatic functions. | General microbial growth and metabolism. | wikipedia.orgmdpi.com |
| Ferric Iron (Fe³⁺) | General Microbial Community | Inhibitory: High concentrations can be detrimental to overall microbial activity. | Activated sludge treatment. | nih.gov |
| Ferric Iron (Fe³⁺) | Methanogens & Dechlorinators (e.g., Dehalococcoides) | Stimulatory: Enhances reductive dechlorination of chlorinated solvents. | Remediation of sites contaminated with chlorinated ethenes. | nih.gov |
| Sulphate (SO₄²⁻) | Sulphate-Reducing Bacteria (SRB) | Stimulatory: Acts as a terminal electron acceptor, leading to sulfide production. | Treatment of acid mine drainage and metal-contaminated water. | nih.govwur.nl |
| Sulphate (SO₄²⁻) | General Microbial Community | Inhibitory: Can reduce the abundance and diversity of some bacterial groups at high concentrations. | Paddy soil ecosystems. | researchgate.netnih.gov |
| Chloride (Cl⁻) | Acidophilic Bacteria | Inhibitory: High concentrations are toxic and reduce bacterial growth and activity. | Coal biodesulfurization (pyrite biooxidation). | redalyc.org |
| Chloride (Cl⁻) | Escherichia coli | Inhibitory: Significantly inhibited biofilm formation. | Water distribution systems. | mdpi.com |
Environmental Fate and Transformation Pathways of Iron Iii Chloride Sulfate in Engineered Systems
Stability and Persistence in Aqueous Environments
When introduced into an aqueous environment, iron(III) chloride sulfate (B86663) dissociates, and the ferric ion (Fe³⁺) undergoes hydrolysis. This reaction is a defining characteristic of its behavior in water. The Fe³⁺ ion, existing as the hydrated [Fe(H₂O)₆]³⁺ complex, acts as an acid, participating in a series of stepwise reactions that release hydrogen ions (H⁺) and form various mononuclear and polynuclear hydroxy complexes. melscience.comstackexchange.com This process results in a decrease in the pH of the water, creating an acidic solution. melscience.comwcs-group.co.uk
The stability of iron(III) in solution is highly dependent on pH. At low pH values (typically below 3), soluble iron species such as Fe³⁺, FeOH²⁺, and Fe(OH)₂⁺ are predominant. acs.orgnih.gov However, as the pH increases, the solubility of iron(III) decreases dramatically, leading to the precipitation of amorphous iron(III) hydroxide (B78521), Fe(OH)₃. stackexchange.comkronosecochem.com In many operational contexts, rapid precipitation occurs at a pH greater than or equal to 2.5.
The persistence of soluble iron(III) is therefore generally low in circumneutral pH environments, which are typical of natural water bodies and many stages of water treatment. The compound is transformed into solid-phase iron hydroxides. The presence of chloride and sulfate ions influences the specific iron complexes that form in solution. In solutions with high chloride concentrations, species like [Fe(H₂O)₄Cl₂]⁺ can be significant. researchgate.netnih.gov These complexation reactions can affect the solubility and reactivity of iron in the system. researchgate.net While Fe(III) solutions are generally more stable than Fe(II) solutions, they will eventually form insoluble precipitates unless the solution is kept sufficiently acidic. preproom.org
| Parameter | Condition | Effect on Iron(III) Stability | Primary Species Present |
|---|---|---|---|
| pH | Low (< 3) | High stability of soluble iron | Fe³⁺, FeOH²⁺, Fe(OH)₂⁺ acs.org |
| Neutral (~7) | Low stability, rapid precipitation | Fe(OH)₃ (solid), Ferrihydrite stackexchange.comacs.org | |
| Anions | High Chloride (Cl⁻) | Forms soluble chloro-complexes | [Fe(H₂O)₄Cl₂]⁺, FeCl₄⁻ nih.govresearchgate.net |
| High Sulfate (SO₄²⁻) | Forms sulfato-complexes, can precipitate as basic sulfates | Fe(SO₄)⁺, Fe(SO₄)₂⁻ |
Interactions with Natural Organic Matter and Dissolved Inorganic Carbon
In engineered water systems, iron(III) chloride sulfate interacts with various dissolved constituents, notably natural organic matter (NOM) and dissolved inorganic carbon (DIC). These interactions can significantly alter its fate and transformation.
Natural Organic Matter (NOM): NOM, a complex mixture of organic compounds present in all-natural waters, can form stable, soluble complexes with iron(III). This complexation can increase the apparent solubility of iron, preventing its precipitation as iron hydroxides even at neutral pH values. researchgate.netnih.gov Research has shown that the presence of NOM can lead to higher concentrations of both soluble and total iron in water systems compared to systems without NOM. researchgate.netnih.gov By forming these metal-NOM complexes, organic matter can influence the transport of iron through treatment systems and into receiving waters. nih.gov Under certain conditions, such as in soils, iron can also bind with organic matter, protecting it from decomposition, though this effect is dependent on oxygen levels. nih.gov
Dissolved Inorganic Carbon (DIC): DIC, which exists primarily as bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) in the typical pH range of natural waters, also plays a crucial role. Higher alkalinity, which is related to DIC concentration, can provide buffering capacity that resists the pH drop caused by iron salt hydrolysis. nih.gov Studies on iron release from corroded pipes (B44673) have demonstrated that higher concentrations of DIC can significantly reduce the amount of total iron released into the water. nih.govnih.gov In one study, waters with 50 mg C/L of DIC showed a 53–80% reduction in mean total iron concentrations compared to similar waters with only 10 mg C/L of DIC. nih.govnih.gov The presence of DIC can influence the properties of iron particles formed, affecting their size, color, and turbidity. researchgate.net
| Component | Interaction with Iron(III) | Observed Effect in Engineered Systems | Reference Finding |
|---|---|---|---|
| Natural Organic Matter (NOM) | Forms soluble Fe-NOM complexes | Increases concentration of soluble and total iron; hinders precipitation | A DOC concentration of 1 mg/L led to a four-fold increase in soluble iron and a two-fold increase in total iron. researchgate.netnih.gov |
| Dissolved Inorganic Carbon (DIC) | Buffers pH; can be incorporated into iron precipitates (e.g., siderite) | Reduces total iron release from pipes; affects turbidity and color of iron suspensions | Waters with 50 mg C/L DIC had 53-80% lower total iron concentrations than waters with 10 mg C/L DIC. nih.govnih.gov |
Transformation Products and Secondary Mineral Formation
The primary transformation of iron(III) chloride sulfate in aqueous systems is its hydrolysis to form solid-phase iron(III) oxyhydroxides and oxides. These newly formed solids are often referred to as secondary minerals. The specific mineral phases that form depend on various factors, including pH, temperature, aging time, and the presence of other ions like chloride and sulfate. stackexchange.com
Common transformation products include:
Ferrihydrite: A poorly crystalline iron oxyhydroxide that is often the initial precipitate from the rapid hydrolysis of iron(III) salts. acs.org Over time, it can transform into more stable crystalline forms.
Goethite (α-FeOOH): A thermodynamically stable iron oxyhydroxide that is a common end-product of ferrihydrite aging. nih.govusgs.gov Its formation can be promoted by the presence of sulfate and chloride. mdpi.com
Hematite (α-Fe₂O₃): A stable iron oxide that can form, particularly at higher temperatures or through the aging of other precursors. mtu.edu
Akaganéite (β-FeOOH): This specific iron oxyhydroxide mineral is known to form during the hydrolysis of iron(III) in the presence of high concentrations of chloride ions, which stabilize its tunnel-like crystal structure. researchgate.net
Schwertmannite (Fe₈O₈(OH)₆SO₄): In environments with high sulfate concentrations and acidic pH (typically 3-4), this iron oxyhydroxysulfate mineral can precipitate. usgs.gov
Jarosite (KFe₃(SO₄)₂(OH)₆): Another iron hydroxy-sulfate mineral that can form in acidic, sulfate-rich conditions, often requiring the presence of a cation like potassium (K⁺). mdpi.com
The formation of these secondary minerals is the basis for the coagulation process in water treatment, where they enmesh and adsorb suspended particles, colloids, and other contaminants. kronosecochem.com
| Transformation Product / Secondary Mineral | Chemical Formula | Conditions Favoring Formation |
|---|---|---|
| Ferrihydrite | ~Fe(OH)₃ | Initial product of rapid hydrolysis at neutral pH. acs.org |
| Goethite | α-FeOOH | Aging of ferrihydrite; wide pH range (3.5-8.0). nih.govusgs.gov |
| Hematite | α-Fe₂O₃ | Higher temperatures; aging of precursors. mtu.edu |
| Akaganéite | β-FeOOH | High chloride (Cl⁻) concentration. researchgate.net |
| Schwertmannite | Fe₈O₈(OH)₆SO₄ | Acidic pH (3-4) and high sulfate (SO₄²⁻) concentration. usgs.gov |
| Jarosite | KFe₃(SO₄)₂(OH)₆ | Acidic, sulfate-rich conditions with cations like K⁺ or NH₄⁺. mdpi.com |
Impact on Receiving Water Bodies (excluding ecological toxicity)
The use of iron(III) chloride sulfate in engineered systems, such as for coagulation in drinking water or wastewater treatment, inevitably alters the chemical composition of the treated water that is discharged into receiving water bodies. uq.edu.aumdpi.com
Key chemical impacts include:
pH and Alkalinity Reduction: As a result of hydrolysis, the addition of iron(III) salts consumes alkalinity and releases hydrogen ions, leading to a decrease in the water's pH and buffering capacity. wcs-group.co.ukkronosecochem.com This requires careful pH management in the treatment process to ensure the final effluent meets discharge standards.
Increased Chloride and Sulfate Concentrations: The compound directly contributes chloride and sulfate ions to the water. This increases the total dissolved solids (TDS) and can alter the ionic balance of the receiving water.
Change in Chloride-to-Sulfate Mass Ratio (CSMR): The relative increase in chloride and sulfate can change the CSMR of the water. uark.edu The CSMR is a recognized indicator of water corrosivity (B1173158), particularly concerning the galvanic corrosion of lead in plumbing systems. waterrf.orgresearchgate.netvt.edu A significant shift in this ratio can have implications for downstream infrastructure. uark.eduresearchgate.net For instance, switching from a sulfate-based coagulant to a chloride-based one can raise the CSMR. researchgate.netresearchgate.net
| Parameter | Impact on Water Chemistry | Reason |
|---|---|---|
| pH | Decreases (becomes more acidic) | Release of H⁺ ions during Fe³⁺ hydrolysis. wcs-group.co.ukkronosecochem.com |
| Alkalinity | Decreases (is consumed) | Hydrolysis reaction consumes bicarbonate and carbonate ions. wcs-group.co.uk |
| Chloride (Cl⁻) and Sulfate (SO₄²⁻) | Concentrations increase | Direct addition from the dissolved iron(III) chloride sulfate salt. |
| Chloride-to-Sulfate Mass Ratio (CSMR) | Altered depending on the initial water chemistry and coagulant composition | An important parameter for water corrosivity and lead leaching potential. waterrf.orgresearchgate.netvt.edu |
Emerging Research Directions and Future Perspectives on Iron Iii Chloride Sulfate
Development of Novel Formulations and Hybrid Materials
Current research is focused on moving beyond simple aqueous solutions of iron(III) chloride sulfate (B86663) to develop sophisticated formulations and hybrid materials with enhanced efficacy and tailored properties. The development of solid-supported catalysts, where iron(III) chloride is immobilized on various substrates, is a significant area of investigation. These supported materials offer advantages such as ease of separation, potential for reusability, and improved stability.
Another promising avenue is the creation of novel inorganic coordination polymers and hybrid materials. For instance, research has shown the formation of two-dimensional networks from ferric sulfate solutions, creating structured materials with potential catalytic or separation applications researchgate.net. Host-guest hybrid materials are also being explored, where the iron compound is encapsulated within a larger molecular framework, potentially leading to enhanced performance in applications like gas capture and storage researchgate.net. These advanced formulations aim to optimize the reactivity and selectivity of the iron center for specific chemical transformations.
Recent studies have highlighted the catalytic potential of iron(III) chloride in various organic reactions, which drives the development of new formulations. Its use in promoting C-C coupling reactions and the polymerization of thiophenes showcases its versatility wikipedia.org. The development of formulations that are stable, efficient, and environmentally benign is a key objective researchgate.net.
Table 1: Examples of Novel Formulations and Hybrid Materials
| Formulation/Hybrid Material | Precursors/Components | Potential Application | Reference |
|---|---|---|---|
| Supported Iron(III) Chloride | Iron(III) chloride, various solid supports (e.g., silica, alumina) | Heterogeneous catalysis in organic synthesis | wikipedia.org |
| Inorganic Coordination Polymer | Ferric sulfate, adipic acid | Catalysis, separation processes | researchgate.net |
| Host-Guest Hybrid Materials | Iron-based metal-organic frameworks (e.g., MIL-100(Fe)), macrocycles | Gas storage (CH4), selective cation capture (Pb(II)) | researchgate.net |
| Iron Saccharide Complexes | Iron(III) complexes with carbohydrates | Nutritional supplements | nih.gov |
Advanced Spectroscopic Studies of Reaction Intermediates
Understanding the mechanism of reactions involving iron(III) chloride sulfate is crucial for optimizing its application and designing new catalysts. Advanced spectroscopic techniques are being employed to study the transient species and reaction intermediates that form in solution. Techniques such as UV/Visible absorption spectroscopy, Raman spectroscopy, and second harmonic generation (SHG) spectroscopy are providing unprecedented insights into the interfacial properties and speciation of iron complexes in aqueous environments osu.edu.
Spectrophotometric studies, for example, have been used to investigate iron(III) chloride complexation in hydrothermal solutions, helping to elucidate the behavior of iron in geological and industrial processes under high temperature and pressure documentsdelivered.com. These studies help identify the dominant iron species in solution, such as FeCl+, and understand how factors like pH and ligand concentration influence their formation and reactivity osu.eduresearchgate.net. The insights gained from these advanced spectroscopic methods are invaluable for building accurate kinetic models and reaction mechanisms.
Table 2: Spectroscopic Techniques for Studying Iron(III) Chloride Sulfate Intermediates
| Spectroscopic Technique | Information Obtained | Research Focus | Reference |
|---|---|---|---|
| UV/Visible Absorption | Identification of dominant iron species (e.g., FeCl+) in solution | Speciation in aqueous solutions | osu.edu |
| Raman Spectroscopy | Information on molecular vibrations and structure of complexes | Characterization of iron-ligand bonds, disruption of hydrogen bonding | osu.edu |
| Second Harmonic Generation (SHG) | Interfacial properties and orientation of molecules at surfaces | Study of iron species at air-aqueous interfaces | osu.edu |
| Spectrophotometry | Quantitative analysis of complex formation | Iron(III) chloride complexation under hydrothermal conditions | documentsdelivered.com |
Computational Chemistry and Molecular Modeling of Iron(III) Chloride Sulfate Interactions
In parallel with experimental studies, computational chemistry and molecular modeling have become indispensable tools for investigating the interactions of iron(III) chloride sulfate at the atomic level. Methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide detailed information on the structure, energetics, and dynamics of solvated iron ions and their complexes researchgate.netacs.org.
DFT calculations are used to determine the geometry and electronic structure of iron complexes, offering insights into their reactivity and spectroscopic properties documentsdelivered.comnih.gov. These calculations can predict reaction pathways and transition states, guiding the rational design of new catalysts and processes.
Molecular dynamics simulations, on the other hand, can model the behavior of iron(III) ions and their hydrolysis products in aqueous solutions over time researchgate.net. These simulations help to understand the structure of the hydration sphere around the iron ion and the influence of anions like chloride and sulfate on this structure researchgate.net. This knowledge is critical for predicting how iron(III) chloride sulfate will behave in complex environmental or industrial systems.
Table 3: Computational Methods in Iron(III) Chloride Sulfate Research
| Computational Method | Key Applications | Insights Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, structural determination, reaction energy calculations | Understanding of complex stability, reaction mechanisms, and selectivity | documentsdelivered.comacs.orgnih.gov |
| Molecular Dynamics (MD) | Simulation of solvated ions, investigation of hydration structures | Information on coordination numbers, radial distribution functions, and the influence of counter-ions | researchgate.net |
| Ab initio Methods | Calculation of deprotonation energies and reaction pathways | Prediction of hydrolysis constants and proton transfer reactions | researchgate.net |
Applications in Resource Recovery and Industrial Process Optimization
The application of iron(III) chloride sulfate in resource recovery and the optimization of industrial processes is a rapidly growing area of research, driven by the need for more sustainable and efficient technologies. Its properties make it effective in a range of applications, from wastewater treatment to hydrometallurgy.
In the realm of resource recovery, iron chloride has been shown to be a highly effective extractant for removing heavy metals like cadmium from contaminated soils mdpi.com. Research is also focused on recovering iron itself from industrial waste streams, such as bauxite leach liquor, to produce high-purity iron(III) chloride solutions researchgate.net.
Within industrial process optimization, iron salts are used to enhance the performance of membrane bioreactors (MBRs) for wastewater treatment. Optimized dosing of iron salts can significantly improve the removal of phosphorus, a key nutrient pollutant, while minimizing the risk of secondary pollution from iron leakage in the effluent mdpi.com. Furthermore, iron(III) chloride sulfate is a key component in some advanced oxidation processes (AOPs), where it helps generate powerful radicals for the degradation of persistent organic pollutants in industrial wastewater mdpi.comundip.ac.idrsc.org.
Table 4: Applications in Resource Recovery and Process Optimization
| Application Area | Specific Use | Key Finding/Benefit | Reference |
|---|---|---|---|
| Resource Recovery | Extraction of heavy metals from contaminated soils | High extraction efficiency for cadmium with low environmental impact | mdpi.com |
| Resource Recovery | Recovery of iron from bauxite leach liquor | Production of high-purity iron(III) chloride solution from waste streams | researchgate.net |
| Industrial Process Optimization | Phosphorus removal in Membrane Bioreactors (MBRs) | Optimized dosing enhances phosphorus removal and controls effluent iron concentration | mdpi.com |
| Industrial Process Optimization | Advanced Oxidation Processes (AOPs) | Acts as a catalyst to generate sulfate radicals for pollutant degradation | mdpi.comrsc.org |
Sustainable Manufacturing and Circular Economy Principles for Iron(III) Chloride Sulfate Production
The production of industrial chemicals is increasingly being scrutinized through the lens of sustainability and the circular economy. For iron(III) chloride sulfate, this translates into developing manufacturing processes that minimize waste, reduce energy consumption, and utilize waste materials as feedstocks plantengineering.commdpi.comweforum.org.
A significant trend is the production of iron chlorides from industrial waste, which embodies the principles of a circular economy imarcgroup.com. For example, research has demonstrated a "green industry" approach to produce iron(III) chloride from mill scale, a waste product from the iron and steel industry researchgate.net. This not only provides a valuable product from a waste material but also offers a cost-effective coagulant for wastewater treatment researchgate.net.
The principles of green chemistry are also being applied to the synthesis of iron-based materials. This includes using benign solvents, renewable resources, and catalytic processes to reduce the environmental footprint of production imarcgroup.comacs.orgnanobioletters.com. By designing out waste and keeping materials in circulation, the manufacturing of iron(III) chloride sulfate can become a more sustainable endeavor, contributing to a more resilient and environmentally responsible industrial ecosystem weforum.orgdiscoveryalert.com.au.
Q & A
Basic Research Questions
Synthesis and Characterization Q: What are the standard methodologies for synthesizing iron chloride sulphate, and how can its purity and structural integrity be validated? A: Synthesis typically involves controlled precipitation of iron salts (e.g., FeCl₃ and FeSO₄) under acidic conditions. Purity and structure are validated using X-ray diffraction (XRD) to confirm crystallinity, scanning electron microscopy (SEM) for morphological analysis, and energy-dispersive X-ray spectroscopy (EDX) for elemental composition . For instance, magnetite (Fe₃O₄) synthesized from ferrous chloride and sulphate precursors showed phase purity via XRD, with no detectable hematite or maghemite impurities .
Analytical Techniques Q: Which analytical methods are most effective for quantifying chloride and sulphate ions in this compound complexes? A: Ion-selective electrodes or titration with silver nitrate (for chloride) and gravimetric analysis via barium sulphate precipitation (for sulphate) are standard. Advanced techniques include inductively coupled plasma mass spectrometry (ICP-MS) for trace ion quantification. For example, chloride and sulphate content in ciprofloxacin-iron complexes were determined using FTIR and stoichiometric calculations .
Role in Complexation Reactions Q: How does this compound participate in complexation reactions with organic molecules, and what methodologies identify these complexes? A: this compound can form coordination complexes with ligands like pharmaceuticals (e.g., ciprofloxacin). Techniques include Fourier-transform infrared spectroscopy (FTIR) to detect ligand-metal binding and X-ray crystallography for structural elucidation. In one study, Fe(SO₄)₂(Cl)₂(ciprofloxacin)₂·nH₂O complexes were identified using FTIR and XRD, revealing isotypic structures with zinc analogues .
Advanced Research Questions
Contradictory Data in Corrosion Studies Q: How can researchers resolve contradictions in studies reporting this compound as both a corrosion inhibitor and promoter? A: Contradictions often arise from environmental variables (e.g., pH, chloride concentration). Controlled experiments should isolate factors:
- Experimental Design: Use electrochemical impedance spectroscopy (EIS) to compare corrosion rates in simulated environments (e.g., acidic vs. chloride-rich).
- Case Study: In fly ash concrete, sulphate resistance improved with 30% fly ash substitution, but chloride ingress increased at higher substitution levels, highlighting context-dependent behavior .
Stability in Aqueous Solutions Q: What methodologies assess the stability of this compound in aqueous systems, particularly under varying pH and temperature? A: Stability studies involve:
- pH Variation: Incubate solutions in buffers (pH 3–10) and monitor precipitate formation via UV-vis spectroscopy.
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, β-mannanase enzyme stability was tested in citrate buffers at 50–80°C, with residual activity measured every 5 minutes .
Mechanistic Insights in Catalysis Q: What experimental approaches elucidate the catalytic mechanisms of this compound in redox reactions? A: Use kinetic studies (e.g., varying substrate concentrations) and spectroscopic methods:
- Kinetics: Lineweaver-Burk plots determine Km and Vmax, as done for β-mannanase substrate specificity .
- Spectroscopy: Mössbauer spectroscopy identifies iron oxidation states during catalytic cycles.
Methodological Guidelines for Data Interpretation
Addressing Inconsistent XRD/FTIR Results Q: How should researchers address discrepancies between XRD and FTIR data when characterizing this compound compounds? A: Cross-validate using complementary techniques:
- XRD: Confirms crystallinity but may miss amorphous phases.
- FTIR: Detects functional groups but requires reference libraries.
- Supplement with SEM-EDX: Resolves ambiguities in phase composition, as demonstrated in magnetite synthesis .
Optimizing Experimental Reproducibility Q: What steps ensure reproducibility in synthesizing this compound derivatives? A: Document critical parameters:
- Precision in Stoichiometry: Use calibrated pipettes and balances.
- Environmental Controls: Standardize temperature, humidity, and mixing rates.
- Reference Standards: Include control samples (e.g., pure Fe₃O₄) in every batch .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
